isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside
isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside
Brand Name:
Vulcanchem
CAS No.:
102255-04-9
VCID:
VC0020887
InChI:
InChI=1S/C15H24O7S/c1-8(2)6-12-7-19-15(23-22-11(5)18)14(21-10(4)17)13(12)20-9(3)16/h8,12-15H,6-7H2,1-5H3/t12-,13+,14-,15+/m1/s1
SMILES:
CC(C)CC1COC(C(C1OC(=O)C)OC(=O)C)SOC(=O)C
Molecular Formula:
C15H24O7S
Molecular Weight:
348.4 g/mol
isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside
CAS No.: 102255-04-9
Main Products
VCID: VC0020887
Molecular Formula: C15H24O7S
Molecular Weight: 348.4 g/mol
CAS No. | 102255-04-9 |
---|---|
Product Name | isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside |
Molecular Formula | C15H24O7S |
Molecular Weight | 348.4 g/mol |
IUPAC Name | [(2S,3R,4S,5R)-3-acetyloxy-2-acetyloxysulfanyl-5-(2-methylpropyl)oxan-4-yl] acetate |
Standard InChI | InChI=1S/C15H24O7S/c1-8(2)6-12-7-19-15(23-22-11(5)18)14(21-10(4)17)13(12)20-9(3)16/h8,12-15H,6-7H2,1-5H3/t12-,13+,14-,15+/m1/s1 |
Standard InChIKey | MIBIQVFTNXEIMM-BARDWOONSA-N |
Isomeric SMILES | CC(C)C[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SOC(=O)C |
SMILES | CC(C)CC1COC(C(C1OC(=O)C)OC(=O)C)SOC(=O)C |
Canonical SMILES | CC(C)CC1COC(C(C1OC(=O)C)OC(=O)C)SOC(=O)C |
Synonyms | isobutyl 2,3,4-tri-O-acetyl-1-thio-beta-xylopyranoside ITATXP |
PubChem Compound | 5487114 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume